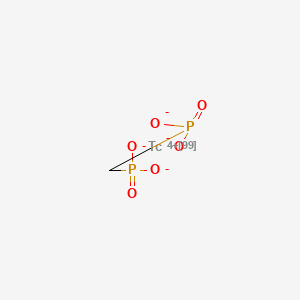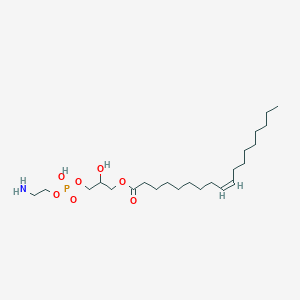
1-Oleoyl phosphatidylethanolamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-oleoyl phosphatidylethanolamine is a phosphatidylethanolamine in which the phosphatidyl acyl group at C-1 is oleoyl. It is a phosphatidylethanolamine and a (18R,21S)-24-amino-21-hydroxy-21-oxido-15-oxo-16,20,22-trioxa-21lambdalambda(5)-phosphatetracosan-18-yl icosanoate.
科学的研究の応用
Interaction with Antimicrobial Peptides
1-Oleoyl phosphatidylethanolamine (PE) plays a significant role in the interaction with antimicrobial peptides. For example, in a study by Hallock et al. (2003), the synthetic analog of peptides from the magainin family, MSI-78, was found to disrupt lipid bilayer structure, including 1,2-dipalmitoleoyl-phosphatidylethanolamine, by inducing positive curvature strain (Hallock, Lee, & Ramamoorthy, 2003).
Role in Apocytochrome c Binding
PE's influence on the binding of apocytochrome c to model membranes was examined in a study by Ahn et al. (2000). The research demonstrated that replacing standard vesicle lipids with 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine (POPE) increased the binding of apocytochrome c to membranes (Ahn, Oh, Lee, & Yun, 2000).
Neurite Outgrowth and Protection Against Toxicity
A study by Hisano et al. (2021) showed that oleoyl-LPE (18:1 LPE), an abundant species in the brain, stimulates neurite outgrowth and protects neurons from glutamate-induced excitotoxicity in cultured cortical neurons. This indicates the physiological and pathological significance of 18:1 LPE in the brain (Hisano et al., 2021).
Interaction in Biomembranes
The interaction of 1-oleoyl phosphatidylethanolamine in biomembranes is vital for understanding the dynamics of cell membranes. Picas et al. (2010) studied the nanomechanical properties of such interactions using atomic force microscopy and force spectroscopy, highlighting the importance in protein insertion and membrane stability (Picas, Suárez-Germà, Montero, & Hernández-Borrell, 2010).
Metabolism in Castor Oil Biosynthesis
Lin et al. (2000) examined the role of 2-oleoyl-PE in the biosynthesis of triacylglycerols (TAG) by castor microsomes. This study provided insights into the enzyme characteristics and the metabolic pathways involving 2-oleoyl-PE, highlighting its efficiency and conversion in the biosynthesis process (Lin, Lew, Chen, Iwasaki, & McKeon, 2000).
Main Phase Transition of Lipid Bilayers
Seeger et al. (2009) explored the effects of different physical parameters on the main phase transition of supported lipid bilayers composed of POPE. Their findings are crucial in understanding the interactions and dynamics within lipid bilayers, especially in relation to environmental and preparation conditions (Seeger, Marino, Alessandrini, & Facci, 2009).
Fatty Acyl Profiles Determination
Simões et al. (2008) described the mass spectrometry fragmentation of sodium adducts of PE, providing important insights into the profiling of phospholipids in biological samples. This methodology is significant in identifying and locating fatty acyl residues in phospholipids (Simões, Simões, Reis, Domingues, & Domingues, 2008).
Desaturase Activity in Peanuts
Powell et al. (2000) investigated the oleoyl phosphatidylcholine desaturase from peanuts. Their study provided insights into the molecular basis of high oleate oil and the enzyme's ability to desaturate various phospholipids, including phosphatidylethanolamine, highlighting its role in fatty acid metabolism (Powell, Jung, Bruner, Swartzbeck, & Abbott, 2000).
Regulation of Food Intake
Fu et al. (2007) studied the regulation of oleoylethanolamide formation and degradation in the proximal small intestine and its effects on food intake. They found that feeding stimulates OEA mobilization in the intestinal mucosal layer, which affects the balance between biosynthesis and degradation, influencing satiety (Fu, Astarita, Gaetani, Kim, Cravatt, Mackie, & Piomelli, 2007).
Anorectic Effects
Wellner et al. (2011) investigated the anorectic effect of N-acylphosphatidylethanolamine and phosphatidylethanolamine in mice. Their findings raised the possibility that the effect of these compounds on food intake could be non-specific, providing insights into their potential role in energy balance and food intake regulation (Wellner et al., 2011).
Stability of Bacterial Lipid Bilayers
Cox et al. (2014) explored how aminoacylated phosphatidylethanolamines stabilize models of bacterial lipid bilayers and protect against antimicrobial peptides. Their work contributes to understanding the role of these lipids in bacterial resistance to antibacterial agents (Cox, Michalak, Pagentine, Seaton, & Pokorny, 2014).
Interaction with Biomembranes
Gidalevitz et al. (2003) studied the interaction of the antimicrobial peptide protegrin with biomembranes, including phosphatidylethanolamine. Their findings are crucial for understanding the mechanisms of antimicrobial peptide action and their specificity to different lipid compositions (Gidalevitz, Ishitsuka, Muresan, Konovalov, Waring, Lehrer, & Lee, 2003).
Generation of Anandamide and Congeners
Okamoto et al. (2004) characterized a phospholipase D generating anandamide and its congeners from N-acyl-phosphatidylethanolamines. This study provides insights into the physiological importance of these lipid molecules (Okamoto, Morishita, Tsuboi, Tonai, & Ueda, 2004).
特性
製品名 |
1-Oleoyl phosphatidylethanolamine |
|---|---|
分子式 |
C23H46NO7P |
分子量 |
479.6 g/mol |
IUPAC名 |
[3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-hydroxypropyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C23H46NO7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(26)29-20-22(25)21-31-32(27,28)30-19-18-24/h9-10,22,25H,2-8,11-21,24H2,1H3,(H,27,28)/b10-9- |
InChIキー |
PYVRVRFVLRNJLY-KTKRTIGZSA-N |
異性体SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COP(=O)(O)OCCN)O |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)O |
正規SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




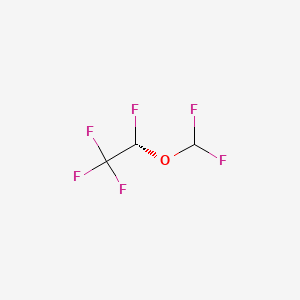
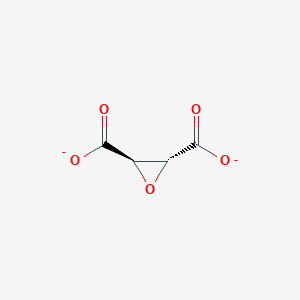
![N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]cyclohexanecarboxamide](/img/structure/B1242259.png)



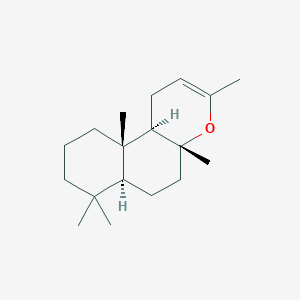
![N-(4-methylphenyl)-2-{(4E)-4-[(5-methylthien-2-yl)methylene]-2,5-dioxoimidazolidin-1-yl}acetamide](/img/structure/B1242269.png)
![4H-Furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1242271.png)
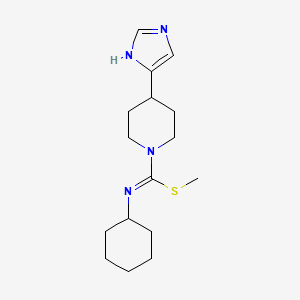
![4-{3-[4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridin-1-yl]-2-hydroxypropoxy}benzamide](/img/structure/B1242277.png)
![[7-Hydroxy-6-[(4-methoxyphenyl)methyl]-3-(methylamino)-5-azatricyclo[6.3.1.01,5]dodecan-9-yl] dihydrogen phosphate](/img/structure/B1242278.png)
